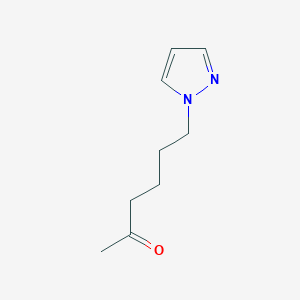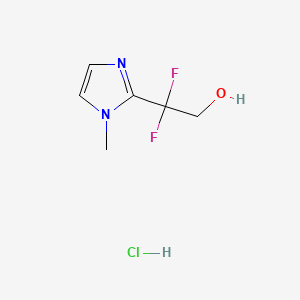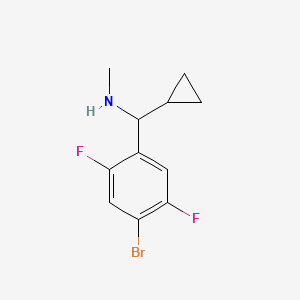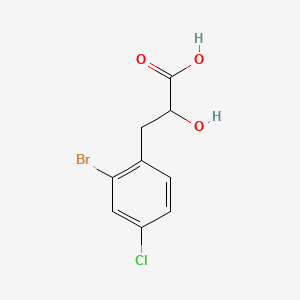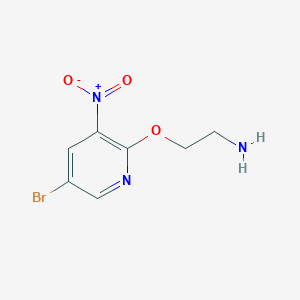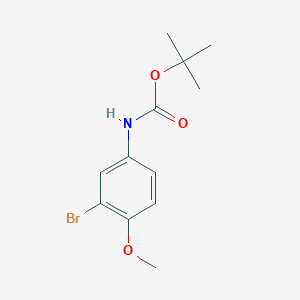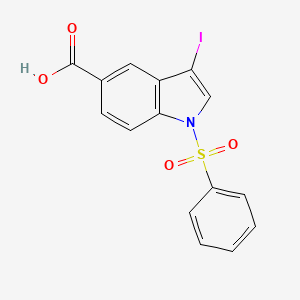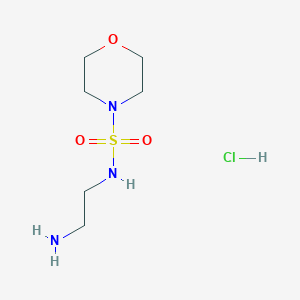
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride: is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a morpholine ring substituted with an aminoethyl group and a sulfonamide group. This compound is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride typically involves the reaction of ethanolamine with dichloromethane to form an intermediate, followed by the addition of benzyl chloroformate under alkaline conditions. This intermediate is then reacted with 4-tosyl chloride in dichloromethane to form another intermediate, which is further reacted with morpholine in acetonitrile. The final step involves catalytic hydrogenation in methanol to produce this compound .
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- 4-(2-Aminoethyl)morpholine
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- 4-(2-Aminoethyl)benzenesulfonamide
Comparison: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C6H16ClN3O3S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
N-(2-aminoethyl)morpholine-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O3S.ClH/c7-1-2-8-13(10,11)9-3-5-12-6-4-9;/h8H,1-7H2;1H |
InChI Key |
FTEMZNROROFMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



